molecular formula C10H12BrN5O3 B120125 8-Bromo-2'-deoxyadenosine CAS No. 14985-44-5

8-Bromo-2'-deoxyadenosine

Cat. No.: B120125
CAS No.: 14985-44-5
M. Wt: 330.14 g/mol
InChI Key: NJBIVXMQFIQOGE-UHFFFAOYSA-N
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Description

8-Bromo-2’-deoxyadenosine is an organobromine compound that is a modified form of 2’-deoxyadenosine. It features a bromine substituent at the 8th position of the adenosine ring system. This compound is a member of the adenosines and is often used in structural studies of oligonucleotides due to its unique properties .

Future Directions

The synthesis of 8-Bromo-2’-deoxyadenosine has been improved with significantly improved yields and ease of isolation . The conversion of 8-bromo-2’-deoxyadenosine to 5’,8-cyclo-2’-deoxyadenosine in 65% yield and in a diastereoisomeric ratio has been shown in steady-state photolysis in acetonitrile .

Biochemical Analysis

Biochemical Properties

8-Bromo-2’-deoxyadenosine is known to interact with various biomolecules. It is a purine nucleoside analog, which means it can interact with enzymes, proteins, and other biomolecules that normally interact with adenosine . The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of 8-Bromo-2’-deoxyadenosine on cells are complex and multifaceted. It has been shown to inhibit DNA synthesis and induce apoptosis, which are critical processes in cell function . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Bromo-2’-deoxyadenosine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The bromine substitution induces marked structural changes within the protein’s active site by engaging crucial catalytic residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-2’-deoxyadenosine can change over time. For example, the UV photolysis of 8-Bromo-2’-deoxyadenosine has been investigated in different solvents and in the presence of additives like halide anions . Photolytic cleavage of the C-Br bond leads to formation of the C8 radical .

Metabolic Pathways

8-Bromo-2’-deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8-Bromo-2’-deoxyadenosine typically involves the bromination of 2’-deoxyadenosine. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The process involves the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetonitrile or methanol .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBIVXMQFIQOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933787
Record name 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14985-44-5
Record name NSC79220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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